REACTION_SMILES
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[C:22]([Cl:23])([Cl:24])([Cl:25])[Cl:26].[C:27]([OH:28])([CH3:29])([CH3:30])[CH3:31].[C:3]12([CH2:13][C:14](=[O:15])[OH:16])[CH2:4][CH:5]3[CH2:6][CH:7]([CH2:8][CH:9]([CH2:10]1)[CH2:11]3)[CH2:12]2.[Cl-:2].[Na+:1].[S:17](=[O:18])(=[O:19])([OH:20])[OH:21]>>[Cl:2][C:5]12[CH2:4][C:3]3([CH2:13][C:14](=[O:15])[OH:16])[CH2:10][CH:9]([CH2:8][CH:7]([CH2:6]1)[CH2:12]3)[CH2:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CC12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)CC12CC3CC(CC(Cl)(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |